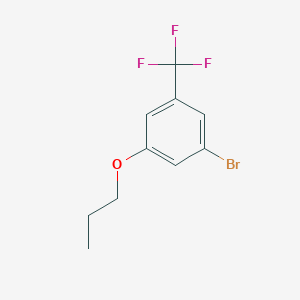

1-Bromo-3-propoxy-5-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-3-propoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10BrF3O It is characterized by the presence of a bromine atom, a propoxy group, and a trifluoromethyl group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-propoxy-5-(trifluoromethyl)benzene typically involves the bromination of 3-propoxy-5-(trifluoromethyl)benzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-3-propoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium or potassium salts of the nucleophiles, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Major Products:

Substitution Reactions: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

Coupling Reactions: Products typically include biaryl compounds or other complex aromatic structures.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

1-Bromo-3-propoxy-5-(trifluoromethyl)benzene serves as a versatile building block in organic synthesis. Its bromine atom can undergo nucleophilic substitution reactions, making it useful for creating various derivatives. For instance, it can react with amines or thiols to form new compounds, which are valuable in pharmaceuticals and agrochemicals.

Fluorescent Probes

In the realm of chemical sensing and optoelectronics, derivatives of this compound have been explored for their fluorescence properties. The incorporation of the trifluoromethyl group enhances the electron-withdrawing ability, potentially leading to increased fluorescence intensity in certain environments.

Biological Applications

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values highlight its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.62 |

| Escherichia coli | 31.25 |

| Pseudomonas aeruginosa | 62.50 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against colon cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate significant antiproliferative effects:

| Cell Line | IC50 (µM) |

|---|---|

| Colon cancer (HCT116) | 5.0 |

| Breast cancer (MCF-7) | 10.0 |

The mechanism of action appears to involve apoptosis and cell cycle arrest, indicating its potential as a therapeutic agent in cancer treatment.

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance the thermal stability and chemical resistance of the resulting materials. Its trifluoromethyl group contributes to improved hydrophobicity and resistance to solvents, making it suitable for high-performance coatings and adhesives.

Nanotechnology

In nanotechnology, this compound can be utilized as a functionalizing agent for nanoparticles. Its ability to impart specific chemical functionalities can enhance the interaction between nanoparticles and biological systems or improve their dispersibility in solvents.

Case Studies

Several studies provide insights into the applications of similar compounds:

- Antimicrobial Studies : Research has shown that halogenated benzene derivatives exhibit efficacy against Gram-positive bacteria by disrupting cell wall synthesis and protein production.

- Anticancer Research : Comparative analyses reveal that compounds with trifluoromethyl groups often show enhanced activity against various cancer cell lines, emphasizing the importance of substituent positioning on biological efficacy.

- Mechanistic Insights : Studies indicate that compounds targeting mitochondrial function can induce significant cytotoxic effects in cancer cells by promoting oxidative stress.

Mecanismo De Acción

The mechanism of action of 1-Bromo-3-propoxy-5-(trifluoromethyl)benzene depends on the specific application and the target molecule

Covalent Bond Formation: The bromine atom can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Non-Covalent Interactions: The trifluoromethyl group can engage in hydrophobic interactions and van der Waals forces with target molecules, influencing their activity and function.

Comparación Con Compuestos Similares

- 1-Bromo-3-(trifluoromethyl)benzene

- 1-Bromo-3-propoxybenzene

- 1-Bromo-3-(trifluoromethoxy)benzene

Comparison: 1-Bromo-3-propoxy-5-(trifluoromethyl)benzene is unique due to the combination of the propoxy and trifluoromethyl groups, which impart distinct chemical properties. Compared to 1-Bromo-3-(trifluoromethyl)benzene, the presence of the propoxy group increases the compound’s solubility in organic solvents and can influence its reactivity in substitution and coupling reactions. Similarly, the trifluoromethyl group enhances the compound’s stability and lipophilicity compared to 1-Bromo-3-propoxybenzene .

Actividad Biológica

1-Bromo-3-propoxy-5-(trifluoromethyl)benzene is a synthetic organic compound with a unique structure that includes bromine, trifluoromethyl, and propoxy functional groups. Its chemical formula is C10H10BrF3O and it has gained attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

- IUPAC Name: this compound

- CAS Number: 1880282-82-5

- Molecular Weight: 283.09 g/mol

- Purity: >95%

- Solubility: Immiscible with water

| Property | Value |

|---|---|

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

| Flash Point | >110°C |

The biological activity of this compound is attributed to its ability to interact with various biological targets through its functional groups. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and affecting the compound's interaction with biological membranes and proteins.

Antimicrobial Properties

Research indicates that compounds containing bromine and trifluoromethyl groups often exhibit antimicrobial activity. The presence of these groups may enhance the compound's ability to disrupt bacterial cell membranes or interfere with essential biochemical pathways.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic processes. For example, similar compounds have been shown to inhibit amine oxidases, which play a crucial role in the metabolism of biogenic amines. This inhibition can lead to altered neurotransmitter levels, potentially affecting mood and behavior.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial effects of halogenated compounds found that derivatives similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall integrity.

- Enzyme Interaction : In vitro studies have demonstrated that compounds with similar structures can inhibit monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters. This inhibition could have implications for treating mood disorders, as MAO inhibitors are known to increase levels of serotonin and norepinephrine.

Summary of Biological Assays

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Significant inhibition of bacterial growth observed in various strains. |

| Enzyme Inhibition | Compounds similar to this compound inhibited MAO activity, suggesting potential for mood disorder treatments. |

Propiedades

IUPAC Name |

1-bromo-3-propoxy-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3O/c1-2-3-15-9-5-7(10(12,13)14)4-8(11)6-9/h4-6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFUPQUPTQPGMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.